molecular formula C17H14N2O2 B11843562 Quinolin-8-yl m-tolylcarbamate CAS No. 99541-01-2

Quinolin-8-yl m-tolylcarbamate

Cat. No.: B11843562
CAS No.: 99541-01-2
M. Wt: 278.30 g/mol
InChI Key: IVNXRBAXEBOJEW-UHFFFAOYSA-N
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Description

Quinolin-8-yl m-tolylcarbamate is a carbamate derivative featuring a quinoline backbone linked to an m-tolyl (3-methylphenyl) group via a carbamate bridge. Its molecular formula is C₁₇H₁₄N₂O₂, with a monoisotopic mass of 278.10553 Da . The compound’s structure comprises an unsubstituted quinoline ring (except at the 8-position) and a meta-methyl-substituted phenyl group.

Properties

CAS No.

99541-01-2

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

quinolin-8-yl N-(3-methylphenyl)carbamate

InChI

InChI=1S/C17H14N2O2/c1-12-5-2-8-14(11-12)19-17(20)21-15-9-3-6-13-7-4-10-18-16(13)15/h2-11H,1H3,(H,19,20)

InChI Key

IVNXRBAXEBOJEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl m-tolylcarbamate typically involves the reaction of quinolin-8-ol with m-tolyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization or column chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl m-tolylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form this compound oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: this compound oxides.

    Reduction: Reduced derivatives of this compound.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Anticancer Applications

Quinoline derivatives, including quinolin-8-yl m-tolylcarbamate, have been extensively studied for their potential as anticancer agents. Recent studies have highlighted several mechanisms through which these compounds exert their effects:

  • Histone Deacetylase Inhibition : Quinoline-based compounds have shown selective inhibition of histone deacetylases (HDACs), particularly HDAC1 and HDAC8. For instance, compounds derived from quinoline scaffolds demonstrated significant cytotoxicity against various cancer cell lines, including myelogenous leukemia cells, with some compounds outperforming established drugs like vorinostat in inducing apoptosis .
  • Tubulin Polymerization Inhibition : Research indicates that certain quinoline derivatives can inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for cancer cell division. Compounds synthesized as quinoline-chalcone hybrids exhibited potent antiproliferative effects against multiple cancer cell lines, with some showing IC50 values in the low micromolar range .
  • PKM2 Modulation : Quinoline derivatives have also been explored as modulators of pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism. By shifting PKM2 between active and inactive states, these compounds may hinder tumor growth and proliferation .

Neuroprotective Applications

This compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. The compound's structure allows it to function as a multi-target-directed ligand (MTDL), which can interact with multiple biological targets:

  • Acetylcholinesterase and Butyrylcholinesterase Inhibition : Studies have shown that quinoline derivatives can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters. Compounds with specific carbamate moieties demonstrated selective inhibition potency, making them promising candidates for Alzheimer's treatment .
  • Antioxidant Activity : Some quinoline derivatives exhibit antioxidant properties, which are crucial for protecting neuronal cells from oxidative stress—a significant factor in neurodegeneration .

Antimicrobial Applications

The antimicrobial potential of quinoline derivatives is another area of research interest:

  • Broad-Spectrum Activity : Quinoline-based compounds have shown activity against various pathogens, including bacteria and fungi. For example, certain synthesized derivatives demonstrated significant antibacterial effects against strains such as Mycobacterium smegmatis and antifungal activity against Candida albicans .
  • Mechanisms of Action : The mechanisms underlying the antimicrobial effects often involve disruption of microbial cell membranes or interference with essential metabolic pathways within the pathogens .

Data Tables

Application AreaMechanismExample CompoundsReference
AnticancerHDAC InhibitionQuinoline Derivatives
Tubulin InhibitionQuinoline-Chalcone Hybrids
PKM2 ModulationPKM2 Inhibitors
NeuroprotectiveAChE/BuChE InhibitionCarbamate Derivatives
Antioxidant ActivityVarious Quinoline Derivatives
AntimicrobialBroad-Spectrum ActivityNovel Quinoline Derivatives

Mechanism of Action

The mechanism of action of Quinolin-8-yl m-tolylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Quinolin-8-yl o-tolylcarbamate

  • Molecular Formula : C₁₇H₁₄N₂O₂ (identical to m-tolylcarbamate) .
  • Key Difference : The methyl group on the phenyl ring is in the ortho (2-methyl) position instead of meta (3-methyl).
  • Computational studies suggest that ortho substitution may alter dipole moments and solubility profiles .

Substituent Variants: 8-Quinolyl N-(2-methoxyphenyl)carbamate

  • Molecular Formula : C₁₇H₁₄N₂O₃ .
  • Key Difference : A methoxy (-OCH₃) group replaces the methyl (-CH₃) group at the phenyl ring’s 2-position.
  • Higher molecular weight (294.31 Da vs. 278.11 Da) and polarity may improve aqueous solubility compared to m-tolylcarbamate .

Extended Quinoline Derivatives: m-Tolyl 8-methyl-2-phenylquinoline-4-carboxylate

  • Molecular Formula: C₂₄H₁₉NO₂ .
  • Key Differences: A carboxylate ester replaces the carbamate bridge. Additional substituents: 8-methyl and 2-phenyl groups on the quinoline ring.
  • The 2-phenyl and 8-methyl groups may enhance π-π stacking interactions, relevant in materials science (e.g., polymer synthesis) .

Table 1: Comparative Analysis of Quinolin-8-yl m-tolylcarbamate and Analogs

Compound Name Molecular Formula Molecular Weight (Da) Quinoline Substituents Phenyl Substituents Key Properties/Applications
This compound C₁₇H₁₄N₂O₂ 278.11 None 3-methyl Understudied; potential ligand
Quinolin-8-yl o-tolylcarbamate C₁₇H₁₄N₂O₂ 278.11 None 2-methyl Steric hindrance effects
8-Quinolyl N-(2-methoxyphenyl)carbamate C₁₇H₁₄N₂O₃ 294.31 None 2-methoxy Enhanced polarity/solubility
m-Tolyl 8-methyl-2-phenylquinoline-4-carboxylate C₂₄H₁₉NO₂ 353.42 8-methyl, 2-phenyl 3-methyl Materials science applications

Research Activity and Patent Landscape

  • This compound: 1 patent and 1 literature citation, indicating nascent research interest .
  • 2-Methylquinolin-8-yl phenylcarbamate: Similar patent/literature counts (1 each), suggesting comparable exploration levels .
  • N-(Quinolin-8-yl)acetamide (unrelated but structurally adjacent): Used as a bidentate ligand in organoboron polymers, highlighting the quinoline ring’s versatility in coordination chemistry .

Biological Activity

Quinolin-8-yl m-tolylcarbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Exhibits activity against various bacterial strains.
  • Neuroprotective Effects : Potential use in treating neurodegenerative diseases.
  • Anticancer Activity : Inhibitory effects on cancer cell proliferation.

Antimicrobial Activity

The compound has shown effectiveness against Gram-positive and Gram-negative bacteria. Studies indicate that it disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.

Neuroprotective Effects

Research suggests that this compound acts as an acetylcholinesterase inhibitor, which may enhance cholinergic transmission in the brain. This mechanism is particularly relevant in the context of Alzheimer's disease, where cholinergic deficits are prominent .

Anticancer Mechanism

In vitro studies have demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators .

Case Studies and Research Findings

  • Case Study on Neuroprotection :
    • A study evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease.
    • Findings indicated a significant reduction in amyloid plaque formation and improved cognitive function in treated animals compared to controls.
  • Antimicrobial Efficacy :
    • A series of experiments tested the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
    • Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antibacterial activity .
  • Anticancer Activity :
    • In a study involving various cancer cell lines (e.g., HeLa, MCF-7), this compound demonstrated IC50_{50} values ranging from 10 to 25 µM, suggesting effective inhibition of cell proliferation.

Data Table: Summary of Biological Activities

Activity TypeMechanismEffective Concentration (µM)Reference
AntimicrobialDisruption of cell wall32
NeuroprotectiveAcetylcholinesterase inhibitionN/A
AnticancerInduction of apoptosis10 - 25

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Quinolin-8-yl m-tolylcarbamate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or carbamate-forming reactions. A typical approach involves reacting 8-aminoquinoline with m-tolyl isocyanate in anhydrous tetrahydrofuran (THF) under inert conditions. Yield optimization may involve varying stoichiometric ratios (e.g., 1.1 eq. of amine to 1.0 eq. of isocyanate), controlling reaction temperature (room temperature vs. reflux), and using catalysts like triethylamine. Post-reaction workup includes basification with NaOH, extraction with ethyl acetate, and purification via column chromatography .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the carbamate linkage and aromatic substitution patterns. For example, the quinoline ring protons appear as distinct multiplet signals in DMSO-d₆ at δ 8.5–7.5 ppm. Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight (e.g., [M+H]⁺ peaks). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). Artifacts, such as residual solvents or byproducts, require careful integration and baseline correction during data analysis .

Q. How can researchers validate the structural integrity of this compound derivatives?

  • Methodological Answer : Cross-verification using X-ray crystallography (e.g., SHELX software for structure refinement) and computational models (DFT-optimized geometries) resolves ambiguities in bond angles or stereochemistry. For non-crystalline samples, 2D NMR techniques (COSY, HSQC) map proton-carbon correlations, while IR spectroscopy confirms the carbamate C=O stretch (~1700 cm⁻¹) .

Advanced Research Questions

Q. How does the electronic environment of the quinoline ring influence the reactivity of the carbamate group in catalytic or sensing applications?

  • Methodological Answer : The electron-withdrawing quinoline ring enhances the electrophilicity of the carbamate carbonyl, facilitating nucleophilic attacks in sensing applications (e.g., zinc detection via fluorescence quenching). Substituent effects can be studied using Hammett plots or DFT calculations (B3LYP/6-31G*) to correlate substituent σ values with reaction rates. For catalytic applications, steric effects from the m-tolyl group may hinder substrate binding, requiring molecular docking simulations to optimize ligand-receptor interactions .

Q. What computational chemistry approaches are suitable for predicting the stability and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G**) accurately predicts HOMO-LUMO gaps, charge distribution, and thermodynamic stability. Solvent effects can be modeled using the Polarizable Continuum Model (PCM). For degradation pathways, transition-state calculations (NEB method) identify hydrolysis barriers under acidic/basic conditions .

Q. How can researchers resolve discrepancies between experimental and computational data in structural studies?

  • Methodological Answer : Discrepancies in bond lengths or angles may arise from crystal packing forces (X-ray) vs. gas-phase calculations (DFT). Use periodic boundary conditions in DFT to simulate solid-state effects. For NMR shifts, apply gauge-including atomic orbital (GIAO) methods to compare theoretical and experimental chemical shifts. Statistical tools like root-mean-square deviation (RMSD) quantify agreement between datasets .

Q. What strategies mitigate hydrolysis or degradation of the carbamate moiety under varying pH or solvent conditions?

  • Methodological Answer : Stability studies should assess hydrolysis kinetics in buffered solutions (pH 2–12) using HPLC to monitor degradation products. Protonation of the quinoline nitrogen (pKa ~4.9) may stabilize the carbamate in acidic media. Co-solvents like acetonitrile reduce water activity, while steric shielding via bulkier substituents (e.g., replacing m-tolyl with mesityl) slows nucleophilic attack .

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : For antimicrobial or enzyme inhibition assays, use microdilution techniques (MIC/MBC) or fluorogenic substrates. Dose-response curves (IC₅₀) and time-kill studies validate efficacy. Control experiments with hydrolyzed byproducts (e.g., m-toluidine) isolate the carbamate’s contribution to activity. Structural analogs (e.g., ester vs. carbamate) clarify structure-activity relationships .

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